1-Methyl-3-nicotinoyl-2-piperidone
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Overview
Description
1-Methyl-3-nicotinoyl-2-piperidone is a derivative of the 2-piperidone family, characterized by its molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound has garnered attention due to its potential therapeutic applications and its role in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-nicotinoyl-2-piperidone typically involves the reaction of ethyl nicotinate with 1-Methyl-2-piperidone in the presence of sodium ethanolate as a base . The reaction is carried out in a solvent such as petroleum ether under controlled conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-nicotinoyl-2-piperidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-Methyl-3-nicotinoyl-2-piperidone has several scientific research applications, including:
Chemistry: Used as a reference material in synthetic chemistry and chemical biology.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-nicotinoyl-2-piperidone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Piperidone: A precursor and structurally related compound.
Nicotinamide: Shares the nicotinoyl moiety and exhibits similar biological activities.
Piperidine: The parent compound of the piperidone family, widely used in drug synthesis.
Uniqueness: 1-Methyl-3-nicotinoyl-2-piperidone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the nicotinoyl and piperidone moieties makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-3-(pyridine-3-carbonyl)piperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-3-5-10(12(14)16)11(15)9-4-2-6-13-8-9/h2,4,6,8,10H,3,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOQHFLEFHSFHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)C(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408172 |
Source
|
Record name | 1-METHYL-3-NICOTINOYL-2-PIPERIDONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91566-93-7 |
Source
|
Record name | 1-METHYL-3-NICOTINOYL-2-PIPERIDONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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